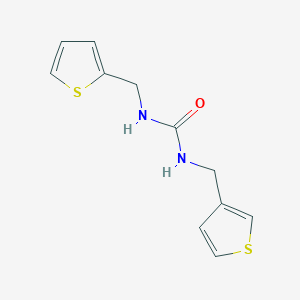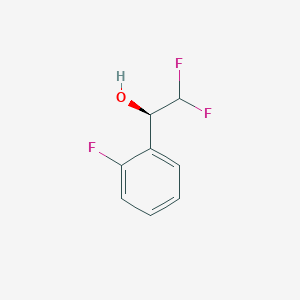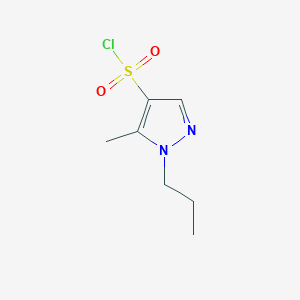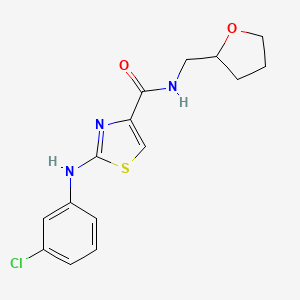
1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea is an organic compound featuring two thiophene rings attached to a urea moiety Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
准备方法
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. One common method includes the reaction of thiophen-2-ylmethylamine and thiophen-3-ylmethylamine with phosgene or triphosgene to form the corresponding isocyanates, which then react with each other to form the urea compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in amines.
科学研究应用
1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: In materials science, it is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
作用机制
The mechanism by which 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are attributed to the conjugated system of the thiophene rings, which facilitates electron transport.
相似化合物的比较
Similar compounds include other thiophene-based ureas and thiophene derivatives. For example:
1-(Thiophen-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with both thiophene rings attached at the 2-position.
1-(Thiophen-3-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Both thiophene rings attached at the 3-position.
Thiophene-2-carboxamide: A simpler thiophene derivative with a carboxamide group.
The uniqueness of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea lies in the different positions of the thiophene rings, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c14-11(12-6-9-3-5-15-8-9)13-7-10-2-1-4-16-10/h1-5,8H,6-7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOUPOYGCQBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2787494.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2787495.png)
![1-[3-(dimethylamino)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2787496.png)
![[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2787497.png)
![4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2787499.png)

![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2787504.png)
![1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2787506.png)
![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)


![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2787516.png)
